molecular formula C5H5N3O4 B020738 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 54828-05-6

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No. B020738
CAS RN: 54828-05-6
M. Wt: 171.11 g/mol
InChI Key: XYGGCGCFZDEPOI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, also known as MNIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. Its unique chemical properties make it an attractive candidate for use in scientific research.

Scientific Research Applications

1. Structural Analysis and Hydrolysis

Research by Wu, Liu, & Ng (2005) focuses on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. The study provides insights into the molecular structure and hydrogen bonding in this compound.

2. Drug Synthesis and β-glucuronidase Inhibition

Salar et al. (2017) conducted a study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, which includes compounds related to 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. These derivatives were evaluated for β-glucuronidase inhibitory activity, showcasing the compound's potential in biological applications. Read more in their research here.

3. Photorearrangement Studies

A study by Pfoertner & Daly (1987) explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions, leading to various photorearrangement products. This research contributes to the understanding of the photochemical properties of related compounds.

4. Supramolecular Chemistry

Jin et al. (2015) investigated organic salts of imidazole/benzimidazole, including compounds similar to this compound, with various carboxylic acids. Their research provides insight into the formation of supramolecular arrays and noncovalent interactions in these salts. The study is available here.

5. Antimicrobial Activity

The synthesis and evaluation of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives for antibacterial activity are discussed in research by Letafat et al. (2008). This study highlights the compound's potential in combating various microorganisms.

6. New Synthesis Strategies

Research by Chen et al. (2004) developed a new strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, involving compounds related to this compound. This provides a new avenue for synthesizing complex organic compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

For example, some imidazole derivatives have been shown to inhibit the growth of bacteria or fungi, while others have anti-inflammatory or antitumor effects .

Biochemical Pathways

These could include pathways involved in inflammation, tumor growth, bacterial or fungal growth, and more .

Pharmacokinetics

For example, its absorption would determine how much of the compound enters the bloodstream, while its distribution would affect where in the body the compound exerts its effects. Its metabolism and excretion would influence how long the compound remains active in the body .

Result of Action

These could include inhibiting the growth of bacteria or fungi, reducing inflammation, inhibiting tumor growth, and more .

Action Environment

The action of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . For example, the compound’s solubility and stability could be affected by the pH, which could in turn influence its bioavailability and efficacy .

properties

IUPAC Name

3-methyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-6-4(8(11)12)3(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGCGCFZDEPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288659
Record name 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54828-05-6
Record name 54828-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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